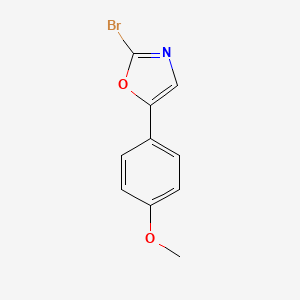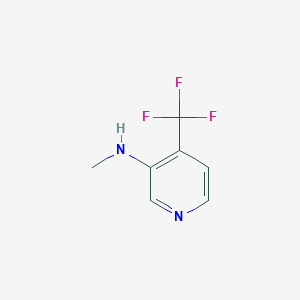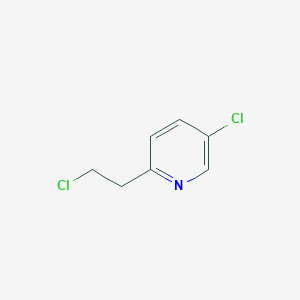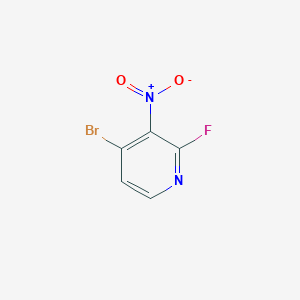
4-Bromo-2-fluoro-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-fluoro-3-nitropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate in organic solvents.
Major Products:
Nucleophilic Substitution: Corresponding substituted pyridines.
Reduction: 4-Bromo-2-fluoro-3-aminopyridine.
Cross-Coupling Reactions: Biaryl or aryl-alkene derivatives
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential precursor for bioactive compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-3-nitropyridine depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Cross-Coupling Reactions: The compound forms a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoro-3-nitropyridine can be compared with other halogenated nitropyridines:
2-Bromo-3-nitropyridine: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Fluoro-3-nitropyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.
2-Fluoro-5-nitropyridine: Has different substitution patterns, affecting its reactivity and applications
Eigenschaften
Molekularformel |
C5H2BrFN2O2 |
|---|---|
Molekulargewicht |
220.98 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-3-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |
InChI-Schlüssel |
YWJBGRDFXSNENS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



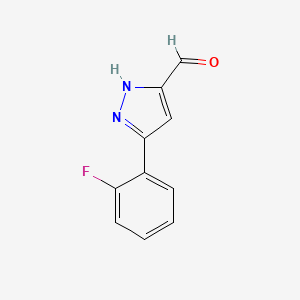
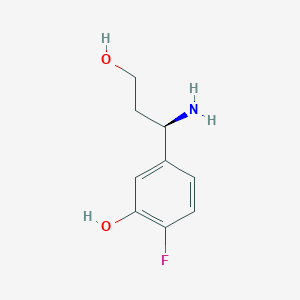
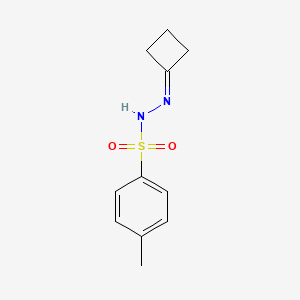
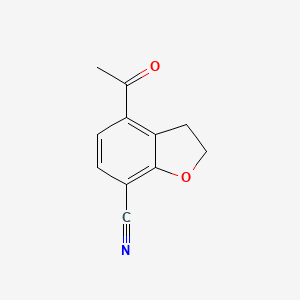
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
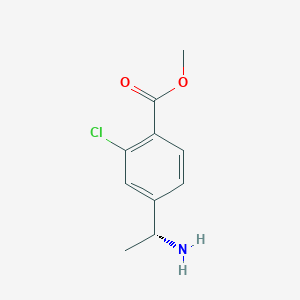
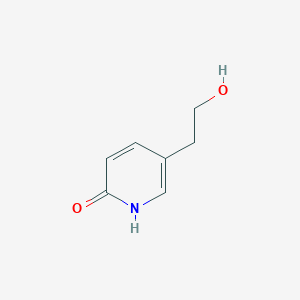
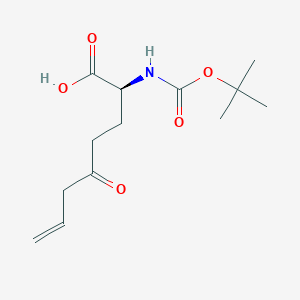

![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
